Hsl-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

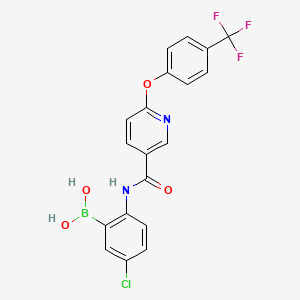

IUPAC Name |

[5-chloro-2-[[6-[4-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BClF3N2O4/c21-13-4-7-16(15(9-13)20(28)29)26-18(27)11-1-8-17(25-10-11)30-14-5-2-12(3-6-14)19(22,23)24/h1-10,28-29H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMXSCCBEBCTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)NC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hsl-IN-1: A Technical Guide to its Mechanism of Action in Adipocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Hsl-IN-1, a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL), within adipocytes. This document details the molecular interactions, downstream signaling consequences, and relevant experimental methodologies for studying this compound.

Introduction to this compound

This compound, also identified as compound 24b, is a potent, orally active inhibitor of Hormone-Sensitive Lipase (HSL)[1][2][3][4]. Developed as a reversible inhibitor, it demonstrates a significantly reduced bioactivation liability compared to earlier boronic acid-based HSL inhibitors[4]. HSL is a key intracellular lipase that, in adipose tissue, is primarily responsible for the hydrolysis of diacylglycerol, a critical step in the mobilization of stored fats[5]. The inhibition of HSL is a therapeutic strategy being explored for metabolic disorders such as dyslipidemia[4].

Core Mechanism of Action: HSL Inhibition

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Hormone-Sensitive Lipase.

Molecular Interaction with HSL

While the precise binding mode of this compound to the HSL active site is not publicly detailed, its development from a benzanilide scaffold suggests it acts as a competitive inhibitor, occupying the catalytic site and preventing substrate access[4][6]. The catalytic triad of HSL, typically composed of serine, aspartate, and histidine residues, is the likely target for this interaction[5].

Functional Consequence in Adipocytes: Attenuation of Lipolysis

In adipocytes, the direct consequence of HSL inhibition by this compound is the reduction of lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol. HSL is a rate-limiting enzyme in this process, particularly for the hydrolysis of diacylglycerol[5]. By inhibiting HSL, this compound effectively blocks this step, leading to a decrease in the release of free fatty acids and glycerol from the adipocyte. This antilipolytic effect has been demonstrated in vivo, where oral administration of this compound to rats resulted in a significant reduction in plasma glycerol levels[1][4].

Signaling Pathways Affected by this compound in Adipocytes

The inhibition of HSL by this compound initiates a cascade of downstream effects on adipocyte signaling pathways, primarily those related to lipid metabolism and energy homeostasis.

The Canonical Lipolytic Pathway

Under normal physiological conditions, lipolysis is stimulated by catecholamines via the β-adrenergic receptor/cAMP/PKA pathway. Protein Kinase A (PKA) phosphorylates and activates HSL, leading to its translocation to the lipid droplet[5][7]. This compound intervenes at the final enzymatic step of this cascade.

Downstream Metabolic Consequences

The reduction in free fatty acid efflux from adipocytes due to this compound treatment can have systemic effects. By decreasing the availability of circulating free fatty acids, HSL inhibition may improve insulin sensitivity in other tissues, such as muscle and liver, a key rationale for the development of HSL inhibitors for type 2 diabetes[5]. Furthermore, the accumulation of diacylglycerol within the adipocyte due to HSL inhibition could potentially activate other signaling pathways, although this has not been specifically detailed for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Species/System | Reference |

| IC50 | 2 nM | Recombinant Human HSL | [1][2][4] |

Table 1: In Vitro Potency of this compound

| Parameter | Dose | Effect | Species | Reference |

| Antilipolytic Effect | 3 mg/kg (p.o.) | Significantly reduced plasma glycerol levels | Rat | [1][4] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

HSL Inhibition Assay (In Vitro)

This protocol is based on the general methods for assessing HSL inhibitory activity as described in the literature.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified HSL.

Materials:

-

Recombinant human HSL

-

This compound

-

A suitable substrate (e.g., a fluorescently labeled diacylglycerol analog)

-

Assay buffer (e.g., potassium phosphate buffer with BSA)

-

Microplate reader

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a microplate, add the recombinant HSL enzyme to each well.

-

Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the HSL substrate to each well.

-

Monitor the hydrolysis of the substrate over time by measuring the increase in fluorescence using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Adipocyte Lipolysis Assay

This protocol outlines a method to assess the effect of this compound on lipolysis in cultured adipocytes.

Objective: To measure the inhibitory effect of this compound on stimulated lipolysis in adipocytes.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 cells or primary human adipocytes)

-

This compound

-

A lipolytic stimulus (e.g., isoproterenol or forskolin)

-

Krebs-Ringer buffer with BSA

-

Glycerol assay kit

Procedure:

-

Culture and differentiate adipocytes in a multi-well plate format.

-

Wash the cells with Krebs-Ringer buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate lipolysis by adding a lipolytic agent (e.g., isoproterenol) to the wells.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Collect the cell culture supernatant.

-

Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit.

-

Normalize the glycerol release to the total protein content of the cells in each well.

-

Analyze the data to determine the dose-dependent inhibition of stimulated lipolysis by this compound.

Conclusion

This compound is a highly potent and selective inhibitor of Hormone-Sensitive Lipase that effectively reduces lipolysis in adipocytes. Its mechanism of action involves the direct inhibition of HSL's enzymatic activity, leading to a decrease in the release of free fatty acids and glycerol. This targeted action makes this compound a valuable research tool for studying the role of HSL in adipocyte biology and a potential therapeutic agent for metabolic diseases. Further research is warranted to fully elucidate the broader downstream signaling consequences of this compound in adipocytes and its long-term effects on systemic metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 2095156-13-9 [chemicalbook.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S1P1-selective agonist prodrug IMMH002 is phosphorylated in rats to form an S-configured enantiomer: Synthesis, verification, and biological activity of the in vivo active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spatiotemporal Regulation of Early Lipolytic Signaling in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Hsl-IN-1: A Potent and Orally Active Hormone-Sensitive Lipase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hsl-IN-1, also identified as compound 24b, is a potent and orally bioavailable small molecule inhibitor of Hormone-Sensitive Lipase (HSL).[1][2] HSL is a key intracellular enzyme that plays a critical role in the mobilization of fatty acids from stored triglycerides in adipose tissue.[3][4] By catalyzing the hydrolysis of triglycerides and diglycerides, HSL releases free fatty acids (FFAs) and glycerol into circulation, which can be utilized by other tissues for energy. The activity of HSL is tightly regulated by hormones; it is activated by catecholamines and inhibited by insulin.[4][5] Dysregulation of HSL activity and the subsequent increase in circulating FFAs are associated with metabolic disorders such as obesity and type 2 diabetes. Therefore, inhibition of HSL presents a promising therapeutic strategy for the management of these conditions. This compound has been developed as a potent HSL inhibitor with a significantly reduced potential for the formation of reactive metabolites, a common liability in drug development.[2] This guide provides a comprehensive overview of the function of this compound, including its quantitative data, relevant experimental protocols, and its mechanism of action within the broader context of HSL signaling.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. This information is crucial for assessing its potency and pharmacokinetic profile.

| Parameter | Value | Species | Notes | Reference |

| IC50 | 2 nM | Not Specified | In vitro half-maximal inhibitory concentration against Hormone-Sensitive Lipase. | [1][2] |

| Ki | Not Reported | - | The inhibition constant (Ki) has not been reported in the reviewed literature. | |

| EC50 | Not Reported | - | The half-maximal effective concentration (EC50) for cellular or in vivo effects has not been reported in the reviewed literature. | |

| Cmax | 3.35 µg/mL | Rat | Maximum plasma concentration following a single 3 mg/kg oral dose. | [1] |

| AUC | 19.65 µg·h/mL | Rat | Area under the plasma concentration-time curve after a single 3 mg/kg oral dose. | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its function by directly inhibiting the enzymatic activity of Hormone-Sensitive Lipase (HSL). To understand the impact of this inhibition, it is essential to consider the signaling pathways that regulate HSL.

The primary activation pathway for HSL involves hormonal stimulation, typically by catecholamines (e.g., adrenaline). This process is mediated by the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling cascade. Conversely, insulin, a key anabolic hormone, inhibits HSL activity.

Below is a diagram illustrating the hormonal regulation of HSL and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. While specific protocols for this compound are not publicly available, the following are standard and widely accepted methods that can be adapted.

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol describes the measurement of lipolysis in a well-established adipocyte cell line, 3T3-L1, which can be used to determine the in vitro efficacy of this compound.

1. Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

To induce differentiation, grow cells to confluence and then treat with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

-

Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.

-

Subsequently, culture the cells in DMEM with 10% FBS for an additional 4-6 days until they are fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.

2. Lipolysis Assay:

-

Wash the differentiated 3T3-L1 adipocytes twice with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin (BSA).

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) in KRBB for 1 hour at 37°C.

-

Stimulate lipolysis by adding a β-adrenergic agonist, such as isoproterenol (10 µM), to the wells and incubate for 2-3 hours at 37°C.[6]

-

Collect the cell culture medium.

-

Measure the glycerol concentration in the medium using a commercial glycerol assay kit, which is an indicator of lipolysis.[7]

-

Measure the release of non-esterified fatty acids (NEFA) using a commercial NEFA kit as another indicator of lipolytic activity.

-

The inhibitory effect of this compound is determined by the reduction in glycerol and NEFA release compared to the isoproterenol-stimulated control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is designed to assess the effect of this compound on glucose metabolism in an in vivo model.

1. Animal Handling and Acclimation:

-

Use male Wistar rats (or other appropriate rodent model).

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Dosing and Fasting:

-

Fast the rats overnight (approximately 12-16 hours) with free access to water.

-

Administer this compound orally (e.g., at a dose of 3 mg/kg) or the vehicle control.[1] The formulation may consist of a solution in an appropriate vehicle such as 0.5% methylcellulose.

-

After a specified pre-treatment time (e.g., 1-2 hours), take a baseline blood sample (t=0) from the tail vein.

3. Glucose Challenge and Blood Sampling:

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Collect blood samples from the tail vein at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.

-

Measure blood glucose levels immediately using a glucometer.

4. Data Analysis:

-

Plot the blood glucose concentrations against time for both the this compound treated and vehicle control groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A reduction in the AUC indicates improved glucose tolerance.

Conclusion

This compound is a potent and orally active inhibitor of Hormone-Sensitive Lipase with a promising preclinical profile. Its ability to potently inhibit HSL, as demonstrated by its low nanomolar IC50 value and in vivo efficacy in reducing lipolysis, makes it a valuable research tool for studying the role of HSL in metabolic diseases. The provided data and experimental protocols offer a foundation for further investigation into the therapeutic potential of this compound and other HSL inhibitors in conditions characterized by dysregulated lipid metabolism, such as type 2 diabetes and obesity. Further studies are warranted to fully elucidate its kinetic parameters (Ki and EC50) and to explore its long-term efficacy and safety in various disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 5. Update on the synergistic effect of HSL and insulin in the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Hormone Sensitive Lipase Phosphorylation and Colocalization with Lipid Droplets in Murine 3T3L1 and Human Subcutaneous Adipocytes via Automated Digital Microscopy and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saibou.jp [saibou.jp]

HSL-IN-1: A Technical Guide to a Potent Hormone-Sensitive Lipase Inhibitor

Introduction

Hormone-Sensitive Lipase (HSL) is a critical intracellular enzyme that plays a pivotal role in lipid metabolism and energy homeostasis.[1][2] Primarily located in adipose tissue, HSL is responsible for the hydrolysis of diacylglycerol, a key step in the mobilization of stored fats into free fatty acids (FFAs) and glycerol.[3][4] Dysregulation of HSL activity and the subsequent elevation of plasma FFAs are associated with metabolic disorders such as obesity, insulin resistance, and type 2 diabetes.[5][6] This has positioned HSL as a significant therapeutic target for metabolic diseases. HSL-IN-1 is a potent and orally active small molecule inhibitor developed for the specific inhibition of HSL, serving as a valuable tool for researchers in the field.[7]

Discovery and Rationale for Development

The inhibition of HSL is a therapeutic strategy aimed at reducing the release of FFAs from adipose tissue.[5] Elevated levels of circulating FFAs can impair insulin signaling in muscle and liver tissue, contributing to insulin resistance.[6] By blocking HSL, it is hypothesized that insulin sensitivity and glucose regulation can be improved. The development of HSL inhibitors has been an area of active research, leading to the identification of various small molecules.[8] this compound (also known as compound 24b) emerged from these efforts as a highly potent inhibitor with favorable pharmacological properties, including oral bioavailability and high metabolic stability, making it suitable for both in vitro and in vivo studies.[7]

Mechanism of Action

This compound functions as a potent inhibitor of hormone-sensitive lipase.[7] In the broader context of lipolysis, the breakdown of triglycerides is a sequential process. First, Adipose Triglyceride Lipase (ATGL) hydrolyzes triglycerides into diacylglycerides. HSL then acts on these diacylglycerides to produce monoacylglycerides and a free fatty acid.[5] Finally, Monoacylglycerol Lipase (MGL) completes the process by breaking down monoacylglycerides. This compound specifically targets the second step of this cascade, thereby reducing the overall rate of lipolysis and the subsequent release of FFAs and glycerol from adipocytes.

The activation of HSL itself is tightly regulated by hormonal signals. Catecholamines like epinephrine stimulate β-adrenergic receptors, leading to a rise in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[2][4] PKA then phosphorylates HSL at specific serine residues (Ser563, Ser659, and Ser660), which significantly increases its catalytic activity and promotes its translocation from the cytosol to the surface of lipid droplets.[5][9] Conversely, insulin signaling inhibits this process, reducing HSL activity.[2] this compound exerts its effect by directly inhibiting the activated enzyme, thereby overriding these hormonal stimuli.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Assay Condition | Source |

| IC50 | 2 nM | In vitro HSL enzyme activity assay | [7] |

| Metabolic Stability | High | Rat liver microsomes (1 µM, 30 min) | [7] |

Table 1: In Vitro Activity and Metabolic Stability of this compound.

| Parameter | Value | Species | Dose | Source |

| Cmax | 3.35 µg/mL | Male Wistar Rat | 3 mg/kg (p.o., single dose) | [7] |

| AUC | 19.65 µg·h/mL | Male Wistar Rat | 3 mg/kg (p.o., single dose) | [7] |

| Effect | Potent antilipolytic effects | Male Wistar Rat | 3 mg/kg (p.o., single dose) | [7] |

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound.

Signaling and Experimental Workflow Visualizations

HSL Activation Signaling Pathway

Lipolysis Pathway in Adipocytes

General Experimental Workflow for this compound Evaluation

Detailed Experimental Protocols

In Vitro HSL Inhibition Assay (Fluorometric)

This protocol is a generalized method based on common practices for measuring HSL activity.

-

Enzyme Source: Purified recombinant HSL or lysate from cells overexpressing HSL.

-

Substrate: An emulsified fluorescent-labeled triglyceride or diglyceride analogue substrate.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Assay Procedure:

-

In a microplate, pre-incubate the HSL enzyme with varying concentrations of this compound (or DMSO as a vehicle control) for 30-60 minutes at room temperature.[3]

-

Initiate the reaction by adding the fluorescent substrate to each well.

-

Incubate the plate for 1-2 hours at 37°C.[3]

-

Stop the reaction (e.g., by adding a stop solution or heat inactivation).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths. The signal is proportional to the amount of hydrolyzed substrate.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Antilipolytic Effects in Rats

This protocol is based on the reported in vivo study of this compound.[7]

-

Animal Model: Male Wistar rats, fasted overnight to induce a baseline level of lipolysis.

-

Inhibitor Formulation: Formulate this compound in a suitable vehicle for oral gavage (p.o.). A common vehicle for in vivo studies of similar compounds includes a suspension in 0.4% Tween 80 and 0.2% carboxymethylcellulose.[3]

-

Dosing: Administer a single oral dose of this compound (e.g., 3 mg/kg) or vehicle to the fasted rats.[7]

-

Sample Collection: Collect blood samples at various time points post-dosing (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h) into tubes containing an anticoagulant (e.g., EDTA).

-

Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Biochemical Analysis: Measure the concentration of glycerol and/or free fatty acids in the plasma samples using commercially available colorimetric or fluorometric assay kits.

-

Pharmacokinetic Analysis: Analyze plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to determine the concentration of this compound at each time point.

-

Data Analysis: Plot the plasma glycerol/FFA levels and this compound concentration against time. Calculate pharmacokinetic parameters such as Cmax and AUC from the concentration-time curve. Correlate the pharmacokinetic profile with the pharmacodynamic effect (reduction in glycerol/FFA).

Conclusion

This compound is a highly potent, orally active, and metabolically stable inhibitor of Hormone-Sensitive Lipase.[7] Its well-characterized in vitro and in vivo profiles make it an excellent pharmacological tool for investigating the complex roles of HSL in lipid metabolism, glucose homeostasis, and cell signaling.[5] For researchers and drug development professionals, this compound provides a means to probe the therapeutic potential of HSL inhibition for metabolic diseases and to further elucidate the intricate signaling pathways that govern energy balance in the body.

References

- 1. Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. novonordisk.com [novonordisk.com]

- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 5. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Hormone sensitive lipase inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. HSL Antibody | Cell Signaling Technology [cellsignal.com]

HSL-IN-1: A Technical Guide to its Role in Lipolysis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of HSL-IN-1, a potent and selective inhibitor of Hormone-Sensitive Lipase (HSL), in the intricate process of lipolysis. This compound, also identified as compound 24b, has emerged as a significant tool for researchers studying metabolic disorders and a potential lead compound in the development of therapeutics for conditions such as dyslipidemia and type 2 diabetes. This document provides a comprehensive overview of its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Concepts: Lipolysis and the Role of Hormone-Sensitive Lipase

Lipolysis is the metabolic process through which triglycerides stored in adipocytes are hydrolyzed into glycerol and free fatty acids (FFAs). This process is critical for maintaining energy homeostasis. Hormone-Sensitive Lipase (HSL) is a key intracellular enzyme that primarily catalyzes the hydrolysis of diacylglycerol (DAG) to monoacylglycerol (MAG), a rate-limiting step in lipolysis. The activity of HSL is tightly regulated by hormones such as catecholamines and insulin.

This compound: A Potent Inhibitor of HSL

This compound is a potent, orally active small molecule inhibitor of HSL. It was developed from a lead compound with a focus on reducing bioactivation liability, a crucial aspect of drug development.[1]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the active site of the HSL enzyme. By binding to this site, it prevents the substrate, primarily diacylglycerol, from accessing the catalytic machinery of the enzyme, thereby blocking its hydrolysis.[2] This leads to a reduction in the release of free fatty acids and glycerol from adipocytes.

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Species | Reference |

| IC50 | 2 nM | Recombinant Human HSL | [1][3] |

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Dosing | Reference |

| Cmax | 3.35 µg/mL | Male Wistar Rats | 3 mg/kg, p.o. | MedChemExpress product page |

| AUC | 19.65 µg·h/mL | Male Wistar Rats | 3 mg/kg, p.o. | MedChemExpress product page |

| Effect | Significantly reduced plasma glycerol levels | Male Wistar Rats | 3 mg/kg, p.o. | MedChemExpress product page |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound

Signaling Pathways Modulated by this compound

The canonical activation of HSL is initiated by hormonal stimulation, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates HSL, causing its translocation from the cytosol to the lipid droplet, where it can act on its substrate. This compound directly inhibits the enzymatic activity of HSL at the lipid droplet.

Furthermore, recent research suggests a potential downstream signaling consequence of HSL inhibition. By blocking HSL activity, the levels of its substrate, diacylglycerol (DAG), may accumulate. Additionally, HSL has been shown to interact with and inhibit the transcription factor Carbohydrate-response element-binding protein (ChREBP).[4] Inhibition of HSL could therefore lead to the nuclear translocation of ChREBP and the subsequent expression of its target genes, such as the fatty acid elongase ELOVL6, which is involved in insulin sensitivity.[4]

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize HSL inhibitors like this compound.

In Vitro HSL Inhibition Assay (Fluorescence-Based)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against HSL.

1. Materials:

-

Recombinant human HSL enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM potassium phosphate (pH 7.0)

-

Fluorescent substrate: A commercially available fluorescently labeled diacylglycerol or triglyceride analog (e.g., NBD-labeled substrate).

-

96-well black microplates

-

Fluorescence plate reader

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Add a fixed amount of recombinant human HSL enzyme to each well of the 96-well plate.

-

Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells containing the enzyme.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate and release of the fluorescent fatty acid.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow for HSL Inhibitor Discovery and Characterization

The discovery and development of a selective HSL inhibitor like this compound follows a structured workflow.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of Hormone-Sensitive Lipase in lipid metabolism and related pathologies. Its high potency and oral bioavailability make it a significant compound for in vivo studies. For drug development professionals, the journey of this compound from a lead compound with bioactivation liabilities to a more stable and potent inhibitor exemplifies a successful lead optimization strategy. Further research into the selectivity profile and the downstream signaling effects of this compound will be crucial in fully understanding its therapeutic potential.

References

Hsl-IN-1: A Technical Guide to its Function as a Hormone-Sensitive Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hormone-sensitive lipase (HSL) is a key enzyme in the mobilization of fatty acids from stored triglycerides and cholesterol esters, playing a critical role in energy homeostasis. Its dysregulation is implicated in various metabolic disorders, making it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of Hsl-IN-1, a potent and orally active inhibitor of HSL. We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols relevant to its study. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in modulating HSL function.

Introduction to Hormone-Sensitive Lipase (HSL)

Hormone-sensitive lipase is an intracellular neutral lipase that catalyzes the hydrolysis of triacylglycerols, diacylglycerols, monoacylglycerols, and cholesteryl esters[1]. It is a central regulator of lipolysis, the process of breaking down stored fats into free fatty acids and glycerol, which are then released into the bloodstream to be used as an energy source by other tissues[2]. The activity of HSL is tightly controlled by hormones, most notably catecholamines (like epinephrine and norepinephrine) which stimulate, and insulin which inhibits its function[3][4].

The activation of HSL is a multi-step process initiated by hormonal signals that lead to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA)[3][4]. PKA then phosphorylates HSL at specific serine residues, leading to a conformational change that increases its enzymatic activity and promotes its translocation from the cytosol to the surface of lipid droplets, where its substrates are located[2].

Given its pivotal role in lipid metabolism, the inhibition of HSL has emerged as a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity, by aiming to reduce the levels of circulating free fatty acids[2].

This compound: A Potent HSL Inhibitor

This compound is a small molecule inhibitor of hormone-sensitive lipase. It has been identified as a potent and orally bioavailable compound with significant potential for research and therapeutic applications[5].

Mechanism of Action

While the precise binding mode of this compound to HSL is not extensively detailed in the public domain, it is understood to act as a direct inhibitor of the enzyme's catalytic activity. By binding to HSL, likely in or near the active site, this compound prevents the hydrolysis of triglycerides and other lipid esters, thereby reducing the release of free fatty acids and glycerol[6]. The exact nature of this interaction, whether competitive, non-competitive, or uncompetitive, requires further elucidation through detailed kinetic studies.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant HSL inhibitors for comparative purposes.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (nM) | Assay Type | Source |

| This compound | HSL | 2 | Biochemical Assay | [5] |

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rats

| Parameter | Value | Conditions | Source |

| Dosage | 3 mg/kg | Oral gavage, single dose in male Wistar rats | [5] |

| Effect | Significantly reduced plasma glycerol levels | - | [5] |

| Cmax | 3.35 µg/mL | - | [5] |

| AUC | 19.65 µg·h/mL | - | [5] |

Table 3: Comparative IC50 Values of Other HSL Inhibitors

| Compound | IC50 (nM) | Source |

| 5-bromothiophene-2-boronic acid | 17, 140, 350 (species dependent) | [2] |

| NNC0076-0079 | 110 | [7] |

| Quinclorac | nanomolar range | [2] |

Signaling Pathways

The regulation of HSL activity is a complex process involving multiple signaling molecules. The following diagrams, generated using the DOT language, illustrate the key pathways.

HSL Activation Pathway via β-Adrenergic Stimulation

Caption: β-Adrenergic stimulation of HSL and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and HSL function.

In Vitro HSL Inhibition Assay (General Protocol)

This protocol describes a common method for measuring HSL activity and its inhibition, which can be adapted for testing compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against HSL.

Materials:

-

Recombinant or purified HSL enzyme

-

Radiolabeled substrate (e.g., [9,10-³H(N)]-triolein)

-

Unlabeled triolein

-

Phosphatidylcholine/phosphatidylinositol (PC/PI) mixture

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., methanol/chloroform/heptane mixture)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of unlabeled triolein in a suitable solvent.

-

Mix the unlabeled triolein with the radiolabeled [³H]-triolein.

-

Emulsify the triolein mixture with the PC/PI solution in the assay buffer by sonication to create a stable substrate emulsion.

-

-

Enzyme and Inhibitor Preparation:

-

Dilute the HSL enzyme to the desired concentration in the assay buffer containing BSA.

-

Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

-

Assay Reaction:

-

In a microplate or microcentrifuge tubes, add the diluted inhibitor at various concentrations.

-

Add the diluted HSL enzyme to each well/tube and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate emulsion to each well/tube.

-

Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at 37°C with gentle shaking. The reaction time should be within the linear range of product formation.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding the stop solution.

-

Vortex the mixture to ensure thorough mixing and phase separation.

-

Centrifuge the samples to separate the aqueous and organic phases. The released radiolabeled fatty acids will partition into the upper organic phase.

-

-

Quantification:

-

Transfer an aliquot of the upper organic phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of HSL inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Experimental Workflow for In Vitro HSL Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing HSL inhibitors in vitro.

Caption: A typical workflow for the in vitro screening of HSL inhibitors.

Conclusion

This compound is a highly potent inhibitor of hormone-sensitive lipase with demonstrated in vivo activity. Its low nanomolar IC50 makes it a valuable tool for studying the physiological and pathophysiological roles of HSL. The experimental protocols and workflows provided in this guide offer a framework for the further investigation of this compound and other potential HSL inhibitors. Future research should focus on elucidating the precise binding mode of this compound, expanding its selectivity profile against a broader range of lipases and other enzymes, and further exploring its therapeutic potential in preclinical models of metabolic disease. The continued development of selective and potent HSL inhibitors like this compound holds significant promise for the treatment of metabolic disorders.

References

- 1. Hormone-Sensitive Lipase Knockouts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. novonordisk.com [novonordisk.com]

HSL-IN-1 and Its Effects on Triglyceride Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hormone-Sensitive Lipase (HSL) is a critical intracellular enzyme that governs the mobilization of fatty acids from stored triglycerides. Its activity is a key regulatory point in systemic energy homeostasis, and its dysregulation is implicated in metabolic disorders such as obesity and type 2 diabetes. HSL-IN-1 has emerged as a potent and orally active inhibitor of HSL, offering a valuable tool for investigating the physiological roles of HSL and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the effects of this compound on triglyceride metabolism, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Introduction to Hormone-Sensitive Lipase (HSL) and Triglyceride Metabolism

Triglycerides stored in adipose tissue represent the primary energy reserve in mammals. The catabolism of these stores, a process known as lipolysis, is initiated by the sequential hydrolysis of triglycerides into fatty acids and glycerol. Hormone-Sensitive Lipase plays a pivotal role in this process, primarily by catalyzing the hydrolysis of diacylglycerols (DAG) to monoacylglycerols (MAG), and also exhibiting activity against triacylglycerols (TAG) and cholesteryl esters.[1][2][3] The free fatty acids (FFAs) released into circulation are utilized by various tissues for energy production.[2]

The activity of HSL is tightly regulated by hormones. Catecholamines, such as epinephrine, stimulate HSL activity through a cAMP-dependent protein kinase A (PKA) signaling cascade, leading to the phosphorylation and activation of HSL.[1][2] Conversely, insulin potently inhibits HSL activity, promoting energy storage.[1] Given its central role in lipid mobilization, inhibition of HSL is a therapeutic strategy being explored for the management of metabolic diseases characterized by elevated plasma FFA levels.[1]

This compound: A Potent Inhibitor of HSL

This compound is a small molecule inhibitor of Hormone-Sensitive Lipase. It is characterized by its high potency and oral bioavailability.

In Vitro Potency

This compound is a highly potent inhibitor of HSL, with a reported IC50 value of 2 nM.[4]

Quantitative Data on the Effects of HSL Inhibition

The following tables summarize the quantitative data available for this compound and a comparator HSL inhibitor, NNC0076-0079, demonstrating their effects on markers of triglyceride metabolism.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (nM) | Source |

| This compound | Hormone-Sensitive Lipase | 2 | [4] |

Table 2: In Vivo Effects of this compound in Male Wistar Rats

| Compound | Dose (Oral) | Effect | Pharmacokinetic Parameters | Source |

| This compound | 3 mg/kg (single dose) | Significantly reduced plasma glycerol levels | Cmax: 3.35 µg/mL, AUC: 19.65 µg·h/mL | [4] |

Table 3: In Vivo Effects of HSL Inhibitor NNC0076-0079 in Various Animal Models

| Species | Glycerol Reduction (%) | FFA Reduction (%) | Source |

| ob/ob mouse | 73 | 52 | [5] |

| Sprague Dawley rat | 59 | 36 | [5] |

| High fat fed hamster | 63 | 14 | [5] |

| Isoproterenol stimulated hamster | 51 | 41 | [5] |

Signaling Pathways and Experimental Workflows

HSL-Mediated Lipolysis Signaling Pathway

The following diagram illustrates the signaling cascade that regulates HSL activity and triglyceride breakdown. This compound acts by directly inhibiting the enzymatic activity of HSL.

Caption: HSL-mediated lipolysis signaling pathway.

Experimental Workflow for HSL Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing HSL inhibitors like this compound.

Caption: Experimental workflow for HSL inhibitor screening.

Experimental Protocols

In Vitro HSL Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against HSL using a fluorescent substrate.

Materials:

-

Recombinant human HSL

-

Fluorescent triglyceride analogue substrate (e.g., based on NBD)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

This compound or other test compounds

-

DMSO (for compound dilution)

-

96-well microplate

-

Plate reader with fluorescence detection

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well plate, add the diluted this compound or vehicle control (assay buffer with DMSO) to the appropriate wells.

-

Add recombinant human HSL to each well and pre-incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorescent triglyceride analogue substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Assessment of Antilipolytic Effects

This protocol outlines a general procedure for evaluating the in vivo antilipolytic effects of this compound in rodents.

Materials:

-

Male Wistar rats (or other suitable rodent model)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Glycerol and FFA assay kits

Procedure:

-

Acclimate the animals to the experimental conditions.

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Collect a baseline blood sample (t=0) from each animal.

-

Administer this compound (e.g., 3 mg/kg) or vehicle orally by gavage.

-

Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Process the blood samples to obtain plasma by centrifugation.

-

Measure the concentrations of glycerol and free fatty acids in the plasma samples using commercially available assay kits.

-

Analyze the data to determine the time course of the reduction in plasma glycerol and FFA levels in the this compound treated group compared to the vehicle-treated group.

-

Pharmacokinetic parameters such as Cmax and AUC can also be determined from plasma concentrations of this compound if an appropriate analytical method is available.

Conclusion

This compound is a potent and orally active inhibitor of Hormone-Sensitive Lipase that effectively reduces markers of lipolysis in vivo. Its high potency makes it a valuable pharmacological tool for elucidating the complex role of HSL in triglyceride metabolism and its impact on various physiological and pathophysiological states. The data and protocols presented in this guide are intended to support further research into HSL inhibition as a therapeutic strategy for metabolic diseases. The provided diagrams offer a visual framework for understanding the underlying biological pathways and the experimental approaches used to investigate them. Further studies are warranted to fully characterize the dose-dependent effects of this compound on triglyceride and FFA levels in different tissues and to explore its long-term metabolic consequences.

References

- 1. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Another hormone-sensitive triglyceride lipase in fat cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multifunctional role of hormone-sensitive lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. novonordisk.com [novonordisk.com]

Hsl-IN-1: A Potent and Selective Research Tool for Investigating Metabolic Syndrome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome is a complex clustering of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key player in the dysregulation of lipid metabolism seen in metabolic syndrome is the enzyme Hormone-Sensitive Lipase (HSL). Hsl-IN-1, a potent and selective inhibitor of HSL, has emerged as a critical research tool for elucidating the role of this enzyme in the pathophysiology of metabolic syndrome and for exploring the therapeutic potential of HSL inhibition.

Introduction to Hormone-Sensitive Lipase (HSL)

Hormone-sensitive lipase is a crucial intracellular enzyme primarily found in adipose tissue, where it catalyzes the hydrolysis of stored triacylglycerols and diacylglycerols, releasing free fatty acids (FFAs) and glycerol into the circulation.[1][2] This process, known as lipolysis, is tightly regulated by hormones. Catecholamines, such as adrenaline, stimulate HSL activity, while insulin potently inhibits it.[1][3] In states of insulin resistance, a hallmark of metabolic syndrome, the inhibitory effect of insulin on HSL is diminished, leading to an overproduction of FFAs.[4] Elevated circulating FFAs contribute to insulin resistance in skeletal muscle and liver, creating a vicious cycle that exacerbates the metabolic dysregulation.[5]

This compound: A Potent and Orally Active HSL Inhibitor

This compound is a highly potent and selective inhibitor of HSL, with a reported IC50 of 2 nM.[6] Its oral activity and metabolic stability in rat liver microsomes make it a valuable tool for in vivo studies.[6] By directly inhibiting HSL, this compound offers a precise mechanism to probe the downstream consequences of reduced lipolysis on various metabolic parameters.

Data Presentation: Quantitative Analysis of HSL Inhibitors

To provide a comparative perspective, the following table summarizes the in vitro potency of this compound against other known HSL inhibitors.

| Inhibitor | IC50 (Human HSL) | Reference |

| This compound | 2 nM | [6] |

| NNC0076-0079 | 110 nM | [7] |

| Hi 76-0079 | 100 nM | [8] |

| 5-bromothiophene-2-boronic acid | 17 nM | [6] |

Table 1: Comparative IC50 Values of HSL Inhibitors. This table highlights the superior in vitro potency of this compound compared to other commonly used HSL inhibitors.

While comprehensive in vivo data for this compound's effects on a full spectrum of metabolic parameters in a metabolic syndrome model are not yet publicly available, studies with other potent HSL inhibitors and HSL-deficient animal models provide strong evidence for the potential therapeutic benefits. The following table summarizes expected outcomes based on the known role of HSL.

| Parameter | Expected Effect of this compound | Rationale | Reference |

| Plasma Free Fatty Acids (FFAs) | ↓ | Direct inhibition of FFA release from adipose tissue. | [5][9] |

| Plasma Glycerol | ↓ | Direct inhibition of triglyceride breakdown. | [5][6] |

| Plasma Glucose | ↓ | Improved insulin sensitivity due to lower FFA levels. | [5] |

| Plasma Insulin | ↓ | Improved insulin sensitivity reduces the demand for insulin secretion. | [9] |

| Liver Triglycerides | ↓ | Reduced FFA flux to the liver for triglyceride synthesis. | [9] |

| Glucose Tolerance | ↑ | Enhanced glucose disposal due to improved insulin sensitivity. |

Table 2: Expected In Vivo Effects of this compound on Key Metabolic Parameters. This table outlines the anticipated beneficial effects of this compound in a model of metabolic syndrome based on the established consequences of HSL inhibition.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of HSL's enzymatic activity. This intervention has significant downstream effects on cellular and systemic metabolism.

Figure 1: Mechanism of Action of this compound. this compound directly inhibits HSL in adipocytes, reducing the release of FFAs and glycerol, which in turn leads to improved systemic insulin sensitivity and a better metabolic profile.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a research tool. Below are representative protocols for key experiments.

1. In Vitro HSL Inhibition Assay

This assay determines the direct inhibitory effect of this compound on HSL enzyme activity.

Figure 2: Workflow for In Vitro HSL Inhibition Assay. This diagram outlines the key steps for determining the IC50 value of this compound.

Methodology:

-

Enzyme Preparation: Recombinant human HSL is diluted in an appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Inhibitor Preparation: this compound is serially diluted in DMSO to achieve a range of final assay concentrations.

-

Pre-incubation: The HSL enzyme solution is pre-incubated with either this compound dilutions or DMSO (vehicle control) for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a fluorescently labeled triglyceride substrate.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Measurement: The fluorescence of the product is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of HSL inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Forskolin-Stimulated Lipolysis Assay in Adipocytes

This cell-based assay assesses the ability of this compound to inhibit stimulated lipolysis in a more physiological context.

References

- 1. Adipocyte-derived shed Syndecan-4 suppresses lipolysis contributing to impaired adipose tissue browning and adaptive thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolismus | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Pharmacology of Hsl-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of Hsl-IN-1, a potent and orally active inhibitor of Hormone-Sensitive Lipase (HSL). This document details the compound's mechanism of action, key pharmacological data, and the experimental protocols utilized in its characterization.

Introduction to Hormone-Sensitive Lipase (HSL)

Hormone-sensitive lipase is a key intracellular enzyme primarily located in adipose tissue. It plays a crucial role in the mobilization of fatty acids from stored triglycerides. HSL hydrolyzes triacylglycerols and diacylglycerols, releasing free fatty acids and glycerol into circulation for use as an energy source by other tissues. The activity of HSL is tightly regulated by hormones; catecholamines stimulate HSL activity through the cAMP-dependent protein kinase A (PKA) pathway, while insulin inhibits its action. Dysregulation of HSL activity is associated with metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. Therefore, inhibitors of HSL are of significant interest as potential therapeutic agents.

This compound: A Potent HSL Inhibitor

This compound (also referred to as compound 24b) is a novel boronic acid-containing compound identified as a highly potent inhibitor of HSL. It exhibits excellent in vitro potency and in vivo efficacy with good oral bioavailability.

Mechanism of Action

This compound acts as a direct inhibitor of the HSL enzyme. By binding to the active site of HSL, it prevents the hydrolysis of its lipid substrates, thereby reducing the release of free fatty acids and glycerol from adipocytes. This targeted inhibition of lipolysis makes this compound a valuable tool for studying the physiological roles of HSL and a promising candidate for the development of therapeutics for metabolic diseases.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species |

| IC50 | 2 nM | Human |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value |

| Dose | 3 mg/kg (single oral gavage) |

| Cmax | 3.35 µg/mL |

| AUC | 19.65 µg·h/mL |

Table 3: In Vivo Pharmacodynamic Effect of this compound in Rats

| Biomarker | Effect |

| Plasma Glycerol | Significantly reduced |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro HSL Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human HSL.

Materials:

-

Recombinant human HSL enzyme

-

This compound (dissolved in DMSO)

-

Fluorescent lipase substrate (e.g., a derivative of 1,3-diglyceride)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing fatty acid-free BSA)

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant human HSL enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent lipase substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader. The rate of increase in fluorescence is proportional to the HSL enzyme activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Antilipolytic Effect in Rats

Objective: To assess the in vivo efficacy of orally administered this compound in reducing plasma glycerol levels in rats.

Animal Model:

-

Male Wistar rats (or other appropriate strain)

Materials:

-

This compound

-

Vehicle for oral administration (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

Blood collection supplies (e.g., tubes containing an anticoagulant like EDTA)

-

Centrifuge

-

Glycerol assay kit

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer a single dose of this compound (3 mg/kg) or vehicle to the rats via oral gavage.

-

Collect blood samples from the rats at various time points post-dose (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

-

Centrifuge the blood samples to separate the plasma.

-

Measure the concentration of glycerol in the plasma samples using a commercially available glycerol assay kit.

-

Analyze the data to determine the time course of plasma glycerol reduction and calculate pharmacokinetic parameters such as Cmax and AUC from the plasma concentrations of this compound.

Visualizations

Signaling Pathway of HSL Regulation

Methodological & Application

Application Notes and Protocols for Hsl-IN-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hormone-Sensitive Lipase (HSL) is a key enzyme in lipid metabolism, primarily responsible for the hydrolysis of diacylglycerols and cholesteryl esters. Its activity is crucial for the mobilization of fatty acids from adipose tissue and for steroidogenesis. Dysregulation of HSL is implicated in various metabolic disorders, making it an attractive target for therapeutic intervention. Hsl-IN-1 is a potent and selective inhibitor of HSL, exhibiting an IC50 of approximately 2 nM. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds against HSL.

Data Presentation

This compound Inhibitory Activity

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 2 nM | Biochemical assay with purified HSL | [Not explicitly stated in publicly available resources] |

Signaling Pathway

The activity of Hormone-Sensitive Lipase (HSL) is tightly regulated by hormonal signals, primarily through the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway.

Caption: HSL Signaling Pathway. Hormonal stimulation leads to the activation of PKA, which in turn phosphorylates and activates HSL. This compound directly inhibits the active form of HSL.

Experimental Protocols

Two primary types of in vitro assays are commonly used to measure HSL activity and the inhibitory potential of compounds like this compound: a colorimetric assay using a chromogenic substrate and a fluorescence-based assay using a fluorogenic substrate.

Colorimetric Assay using p-Nitrophenyl Butyrate (PNPB)

This assay relies on the hydrolysis of the water-soluble substrate p-nitrophenyl butyrate (PNPB) by HSL, which releases the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.

Materials:

-

Purified Hormone-Sensitive Lipase (HSL)

-

This compound

-

p-Nitrophenyl Butyrate (PNPB)

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT

-

DMSO (for dissolving inhibitor)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Protocol:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO to achieve the desired final concentrations.

-

Prepare a stock solution of PNPB in acetonitrile or ethanol. Further dilute in Assay Buffer to the desired working concentration (e.g., 10 mM).

-

Dilute purified HSL in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

Add 2 µL of the this compound dilutions (or DMSO for control) to the wells of a 96-well plate.

-

Add 178 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted HSL enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction and Measure:

-

Add 10 µL of the PNPB working solution to each well to start the reaction.

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Fluorescence-Based Assay using a Triglyceride Analogue

This method utilizes a synthetic triglyceride substrate that is internally quenched. Upon hydrolysis by HSL, a fluorescent product is released, leading to an increase in fluorescence intensity. This assay is generally more sensitive than the colorimetric method.

Materials:

-

Purified Hormone-Sensitive Lipase (HSL)

-

This compound

-

Fluorogenic triglyceride substrate (e.g., a BODIPY-based triglyceride analogue)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA

-

DMSO (for dissolving inhibitor)

-

96-well black microplate

-

Fluorometer

Protocol:

-

Prepare Reagents:

-

Prepare this compound dilutions in DMSO as described in the colorimetric assay protocol.

-

Prepare the fluorogenic triglyceride substrate according to the manufacturer's instructions. This may involve creating substrate vesicles by sonication.

-

Dilute purified HSL in Assay Buffer to the optimal working concentration.

-

-

Assay Setup:

-

Add 2 µL of the this compound dilutions (or DMSO for control) to the wells of a 96-well black microplate.

-

Add 178 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted HSL enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction and Measure:

-

Add 10 µL of the fluorogenic substrate solution to each well.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/520 nm for BODIPY) every minute for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the reaction rate from the linear increase in fluorescence over time.

-

Calculate the percent inhibition and determine the IC50 as described in the colorimetric assay protocol.

-

Experimental Workflow

The general workflow for determining the in vitro inhibitory activity of a compound against HSL is outlined below.

Caption: In Vitro HSL Inhibition Assay Workflow. A systematic process from reagent preparation to data analysis for characterizing HSL inhibitors.

Application Notes and Protocols for HSL-IN-1 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hormone-sensitive lipase (HSL) is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue.[1][2] Its activity is hormonally regulated, being stimulated by catecholamines and inhibited by insulin.[1][2][3] Dysregulation of HSL is implicated in various metabolic disorders, making it an attractive therapeutic target.[2] HSL-IN-1 is a potent and orally active inhibitor of HSL, with an IC50 of 2 nM.[4][5][6] These application notes provide detailed information and protocols for the use of this compound in in vivo mouse studies.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a similar HSL inhibitor, NNC0076-0079, in rodent models.

Table 1: this compound In Vivo Data (Rat Model)

| Parameter | Value | Species | Administration | Dosage | Observed Effect | Reference |

| Cmax | 3.35 µg/mL | Male Wistar Rat | Oral gavage (single dose) | 3 mg/kg | Significantly reduced plasma glycerol levels | [4][5] |

| AUC | 19.65 µg·h/mL | Male Wistar Rat | Oral gavage (single dose) | 3 mg/kg | Significantly reduced plasma glycerol levels | [4][5] |

Table 2: NNC0076-0079 In Vivo Data (Mouse Model)

| Parameter | Value | Species | Administration | Dosage | Observed Effect | Reference |

| Glycerol Reduction | ~30-75% | ob/ob mice | Oral | 30 mg/kg | Lowered circulating glycerol levels | [7] |

| FFA Reduction | Variable | ob/ob mice | Oral | 30 mg/kg | Lowered circulating free fatty acid levels | [7] |

| Duration of Action | ~3 hours | Rats (similar effect in mice) | Oral | 30 mg/kg | Glycerol lowering effect | [7] |

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of HSL activation and its inhibition by compounds like this compound.

Caption: Simplified signaling pathway of HSL regulation and action.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice, based on formulations provided for HSL inhibitors.[8][9]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Due to the hydrophobic nature of this compound, a stock solution in DMSO is recommended. For example, prepare a 12.5 mg/mL stock solution.

-

Prepare the vehicle solution. The recommended vehicle is a mixture of DMSO, PEG300, Tween-80, and Saline. A common formulation is:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Prepare the final dosing solution.

-

For a final concentration of 1.25 mg/mL, add 100 µL of the 12.5 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Finally, add 450 µL of saline to reach a final volume of 1 mL.

-

Vortex the solution until it is clear. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[8]

-

-

Prepare the working solution fresh on the day of the experiment. [4]

Protocol 2: In Vivo Administration of this compound by Oral Gavage

This protocol outlines the procedure for administering this compound to mice via oral gavage.

Materials:

-

Prepared this compound dosing solution

-

Vehicle control solution

-

Mice (e.g., C57BL/6, ob/ob)

-

Appropriately sized oral gavage needles (flexible plastic feeding tubes are recommended to minimize injury)[10]

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

-

Fasting: For studies on lipolysis, it is recommended to fast the mice overnight, as HSL activity is higher during fasting.[7]

-

Dosage Calculation:

-

Weigh each mouse to determine the exact volume of the dosing solution to be administered.

-

A starting dose of 3 mg/kg can be considered based on rat studies.[4][5] A higher dose of up to 30 mg/kg may be tested based on studies with other HSL inhibitors in mice.[7]

-

The volume for oral gavage in mice should typically not exceed 10 mL/kg.

-

-

Administration:

-

Properly restrain the mouse to ensure its safety and the accuracy of the administration.[10]

-

Gently insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution or vehicle control.

-

Observe the mouse for any signs of distress during and after the procedure.[10]

-

-

Post-Administration Monitoring: Monitor the animals for any adverse effects.

-

Sample Collection: Collect blood samples at desired time points (e.g., 1-3 hours post-dose) to measure plasma glycerol and free fatty acid levels.

Experimental Workflow

The following diagram provides a general workflow for an in vivo mouse study using this compound.

Caption: General experimental workflow for in vivo this compound studies in mice.

References

- 1. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. novonordisk.com [novonordisk.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. HSL-IN-2 | inhibitor of Hormone Sensitive Lipase (HSL) | CAS# 654059-21-9 | InvivoChem [invivochem.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for HSL-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hormone-Sensitive Lipase (HSL) is a key enzyme in the mobilization of fatty acids from stored triglycerides. Its activity is implicated in various metabolic processes and diseases, making it a significant target for drug development. HSL-IN-1 is a potent and selective inhibitor of HSL, exhibiting an IC50 of 2 nM.[1][2] Proper dissolution and application of this compound in cell culture are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound and its use in cell-based assays.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Parameter | Value | Source(s) |

| IC50 | 2 nM | [1][2] |

| Solubility in DMSO | 12.5 mg/mL (28.63 mM) | [1] |

| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideal ≤ 0.1%) | [2][3][4] |

| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage of DMSO Stock Solution | -80°C for 6 months; -20°C for 1 month | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (Molecular Weight: 436.58 g/mol )

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 436.58 g/mol x 1000 mg/g = 4.3658 mg

-

Weigh this compound: Carefully weigh out approximately 4.37 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-